![molecular formula C12H16F3NO B11764052 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol is a complex organic compound characterized by its unique structural features, including a fluorinated aromatic ring and a chiral center
Méthodes De Préparation
The synthesis of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol involves several key steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and 2,2-difluoro-2-methylpropan-1-ol.
Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity.
Amination: The amino group is introduced via a reductive amination reaction, typically using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.
Fluorination: The fluorine atoms are introduced through selective fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, allowing the introduction of various functional groups. Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydroxy or amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives with diverse properties.
Applications De Recherche Scientifique
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol has numerous scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes in the body.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it valuable in industrial processes, such as the synthesis of advanced materials or as a catalyst in specific reactions.
Mécanisme D'action
The mechanism of action of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol can be compared with similar compounds, such as:
This compound hydrochloride: This compound shares a similar structure but includes a hydrochloride salt, affecting its solubility and stability.
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound has a similar chiral center and fluorinated aromatic ring but differs in the position and number of fluorine atoms.
The uniqueness of this compound lies in its specific combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16F3NO |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
1-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H16F3NO/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17/h4-7,17H,16H2,1-3H3/t7-/m1/s1 |
Clé InChI |
BYHIODNPEYCJTJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N |
SMILES canonique |
CC(C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
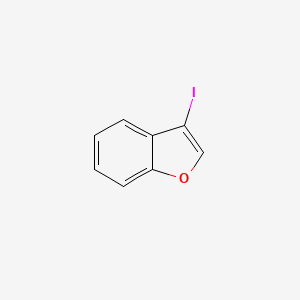
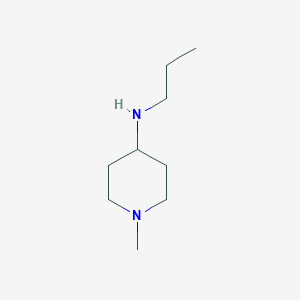
![tert-Butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11763999.png)
![3-Methoxy-4-{[4-(trifluoromethyl)benzyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B11764005.png)
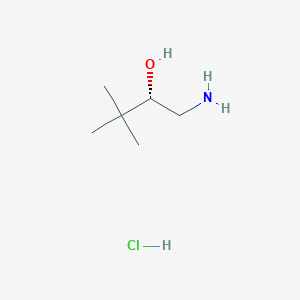

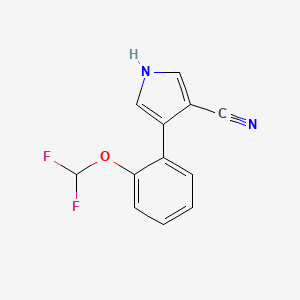
![(S)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11764030.png)
![ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11764036.png)
![[1-Methyl-3-(trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B11764043.png)

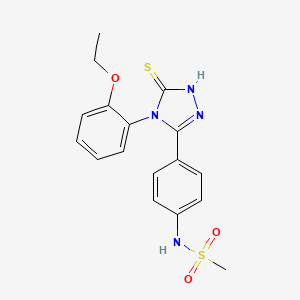
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)
